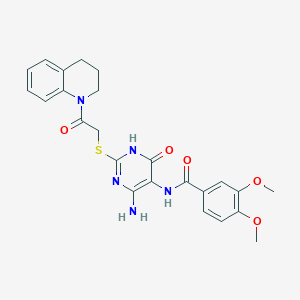
N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H25N5O5S and its molecular weight is 495.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide (CAS Number: 872597-49-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Molecular Structure and Properties
The molecular formula of the compound is C23H23N5O3S, with a molecular weight of 449.5 g/mol. The structure features a combination of a dihydroquinoline moiety and a pyrimidine derivative, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the dihydroquinoline scaffold have shown promising results against various cancer cell lines. A study demonstrated that certain related compounds displayed moderate to high antitumor activity against HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines, suggesting that the incorporation of specific functional groups could enhance efficacy .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have been tested against various pathogens, showing significant inhibitory effects. For example, derivatives of 3,4-dihydroquinoline have exhibited activity against both bacterial and fungal strains . The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes associated with disease processes. For instance, protein kinases and carbonic anhydrases are notable targets. Compounds with similar structures have shown IC₅₀ values in the low micromolar range against these enzymes . This inhibition can lead to reduced angiogenesis and tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may interfere with critical signaling pathways by inhibiting kinases involved in cell proliferation.
- Disruption of Cellular Processes : By affecting mitochondrial function or inducing apoptosis in cancer cells, it can lead to decreased viability.
- Antimicrobial Mechanisms : The structural motifs may interact with microbial enzymes or cellular components, leading to cell death.
Case Studies
Several studies have explored the effects of similar compounds:
- Antitumor Efficacy : A study on related benzamide derivatives indicated significant cytotoxic effects on cancer cells with IC₅₀ values ranging from 0.5 to 10 μM depending on the specific compound and cancer type .
- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives exhibited MIC values comparable to standard antibiotics against resistant strains .
Propriétés
IUPAC Name |
N-[4-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-33-17-10-9-15(12-18(17)34-2)22(31)26-20-21(25)27-24(28-23(20)32)35-13-19(30)29-11-5-7-14-6-3-4-8-16(14)29/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,26,31)(H3,25,27,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRHLNHIEVDNRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCCC4=CC=CC=C43)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














